N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC15639741
Molecular Formula: C17H14N4OS2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4OS2 |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C17H14N4OS2/c1-11-6-2-3-7-12(11)18-15(22)10-23-16-19-20-17-21(16)13-8-4-5-9-14(13)24-17/h2-9H,10H2,1H3,(H,18,22) |
| Standard InChI Key | MDIURTPUISDMBI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Identity and Nomenclature
N-(2-methylphenyl)-2-([1,2,] triazolo[3,4-b] benzothiazol-3-ylsulfanyl)acetamide (CAS: 2383929; PubChem CID: 2383929) is defined by the molecular formula C₁₇H₁₄N₄OS₂ and a molecular weight of 354.5 g/mol . Its IUPAC name systematically describes the fusion of a 1,2,4-triazolo[3,4-b]benzothiazole system with an N-(2-methylphenyl)acetamide group via a sulfanyl linker. The canonical SMILES string (CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3) encodes the spatial arrangement of its heterocyclic core and substituents .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous benzothiazole-acetamide derivatives reveal critical structural insights. For example, the closely related compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide exhibits a dihedral angle of 75.5° between its benzene and benzothiazole planes, with the acetamide group twisted 47.7° relative to the aromatic ring . These angular dispositions influence molecular packing through N–H···O hydrogen bonds, as observed in crystal lattices . Computational models predict similar conformational dynamics for N-(2-methylphenyl)-2-( triazolo[3,4-b][1, benzothiazol-3-ylsulfanyl)acetamide, where the triazole ring’s planarity enhances π-π stacking interactions with enzymatic binding pockets .
Table 1: Key Structural Parameters
Synthetic Methodologies and Reactivity
Synthesis Pathways
The synthesis of N-(2-methylphenyl)-2-( triazolo[3,4-b][1, benzothiazol-3-ylsulfanyl)acetamide typically involves a multi-step protocol:
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Formation of Benzothiazole Intermediate: 2-Hydrazinobenzothiazole is treated with formic acid under reflux to yield the triazolo[3,4-b]benzothiazole core .
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Sulfanyl Acetamide Coupling: The triazolo-benzothiazole intermediate reacts with 2-methylphenyl carbamic chloride in ethanol, facilitating nucleophilic substitution at the sulfanyl group.
This route achieves moderate yields (50–65%) and benefits from scalability, as evidenced by industrial production batches.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by two functional groups:
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Acetamide Moiety: Susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid and aniline derivatives.
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Sulfanyl Linker: Participates in nucleophilic substitution reactions, enabling derivatization with alkyl halides or aryl boronic acids.
Table 2: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Core Formation | Formic acid, reflux, 12 hrs | Triazolo[3,4-b]benzothiazole | 60% |
| Acetamide Coupling | Ethanol, 80°C, 6 hrs | Target Compound | 55% |
| Enzyme | IC₅₀ (nM) | Selectivity vs. Other PARPs | Citation |
|---|---|---|---|
| PARP10 | 7.8 | >100-fold | |
| PARP12 | 89 | First-in-class | |
| PARP2 | 120 | 10-fold over PARP1 |
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
Modifications to the acetamide or triazole moiety significantly alter pharmacological profiles:
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3-Amino Derivatives: Enhance mono-ART inhibition (e.g., PARP10/12) by forming hydrogen bonds with active-site aspartates .
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Hydroxy Derivatives: Favor poly-ART inhibition (e.g., PARP2) through hydrophobic interactions with nicotinamide-binding pockets .
Crystallographic Comparisons
The title compound’s benzothiazole plane exhibits a 12.3° greater dihedral angle relative to its acetamide group compared to non-triazole analogues, optimizing steric compatibility with PARP catalytic domains .
Future Directions and Concluding Remarks
Therapeutic Development Challenges
While preclinical data are promising, translational hurdles include:
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Bioavailability Optimization: The compound’s high molecular weight (354.5 g/mol) may limit membrane permeability, necessitating prodrug strategies .
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Selectivity Refinement: Off-target interactions with PARP1 observed at micromolar concentrations require structural tweaking .
Research Priorities
Future studies should prioritize:
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